Cas no 6775-38-8 (4-Methyl-1H-imidazol-2-amine Hydrochloride)
4-Methyl-1H-imidazol-2-amine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-1H-imidazol-2-amine hydrochloride
- 5-METHYL-1H-IMIDAZOL-2-YLAMINE HYDROCHLORIDE
- 1H-IMidazol-2-aMine, 4-Methyl-, Monohydrochloride
- 5-methyl-1h-imidazol-2-yl-amine hcl
- 4(5)-Methyl-1H-imidazol-2-ylamine hydrochloride
- 6775-38-8
- MFCD06738471
- 5-Methyl-1H-imidazol-2-yl-aminehydrochloride
- DTXSID40515123
- SCHEMBL10882398
- 5-Methyl-1H-imidazol-2-amine--hydrogen chloride (1/1)
- 4-Methyl-2-aminoimidazole hydrochloride
- 5-Methyl-1H-imidazol-2-amine HCl
- AKOS016010437
- 5-methyl-1H-imidazol-2-amine;hydrochloride
- 5-methyl-1H-imidazol-2-aminehydrochloride
- A835876
- AS-30976
- 4-Methyl-1H-imidazol-2-amine hydrochloride
- FT-0704046
- AB27178
- 4-methyl-1H-imidazol-2-amine HCl
- DA-37158
- 4-Methyl-1H-imidazol-2-amine Hydrochloride
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- MDL: MFCD06738471
- Inchi: 1S/C4H7N3.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H3,5,6,7);1H
- InChI Key: RCRXGQCNPSDRIC-UHFFFAOYSA-N
- SMILES: Cl.N1C(N)=NC=C1C
Computed Properties
- Exact Mass: 133.04100
- Monoisotopic Mass: 133.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 64
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- PSA: 54.70000
- LogP: 1.68350
4-Methyl-1H-imidazol-2-amine Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methyl-1H-imidazol-2-amine Hydrochloride Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methyl-1H-imidazol-2-amine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0018S-1g |
4(5)-Methyl-1H-imidazol-2-ylamine hydrochloride |
6775-38-8 | 95% | 1g |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0018S-5g |
4(5)-Methyl-1H-imidazol-2-ylamine hydrochloride |
6775-38-8 | 95% | 5g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0018S-500mg |
4(5)-Methyl-1H-imidazol-2-ylamine hydrochloride |
6775-38-8 | 95% | 500mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0018S-250mg |
4(5)-Methyl-1H-imidazol-2-ylamine hydrochloride |
6775-38-8 | 95% | 250mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0018S-100mg |
4(5)-Methyl-1H-imidazol-2-ylamine hydrochloride |
6775-38-8 | 95% | 100mg |
932.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0018S-50mg |
4(5)-Methyl-1H-imidazol-2-ylamine hydrochloride |
6775-38-8 | 95% | 50mg |
805.64CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1162-5g |
5-methyl-1H-imidazol-2-amine HCL |
6775-38-8 | 97% | 5g |
$1400 | 2023-09-07 | |
| TRC | M222755-10mg |
4-Methyl-1H-imidazol-2-amine Hydrochloride |
6775-38-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M222755-50mg |
4-Methyl-1H-imidazol-2-amine Hydrochloride |
6775-38-8 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M222755-100mg |
4-Methyl-1H-imidazol-2-amine Hydrochloride |
6775-38-8 | 100mg |
$ 210.00 | 2022-06-04 |
4-Methyl-1H-imidazol-2-amine Hydrochloride Suppliers
4-Methyl-1H-imidazol-2-amine Hydrochloride Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 4-Methyl-1H-imidazol-2-amine Hydrochloride
Research Brief on 4-Methyl-1H-imidazol-2-amine Hydrochloride (CAS: 6775-38-8): Recent Advances and Applications
The compound 4-Methyl-1H-imidazol-2-amine Hydrochloride (CAS: 6775-38-8) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the context of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and therapeutic potential.
One of the most notable advancements in the study of 4-Methyl-1H-imidazol-2-amine Hydrochloride is its role in the development of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase isoforms. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of imidazole-based compounds, including 4-Methyl-1H-imidazol-2-amine Hydrochloride, which showed promising activity against EGFR (epidermal growth factor receptor) mutants associated with non-small cell lung cancer. The study emphasized the compound's ability to form stable hydrogen bonds with key residues in the kinase active site, thereby enhancing its inhibitory efficacy.
In addition to its applications in oncology, 4-Methyl-1H-imidazol-2-amine Hydrochloride has also been investigated for its antimicrobial properties. A recent study in the European Journal of Medicinal Chemistry highlighted its potential as a scaffold for designing novel antibiotics. Researchers synthesized a library of imidazole derivatives and evaluated their activity against multidrug-resistant bacterial strains. The results indicated that 4-Methyl-1H-imidazol-2-amine Hydrochloride derivatives exhibited significant antibacterial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes.
The synthetic pathways for 4-Methyl-1H-imidazol-2-amine Hydrochloride have also been a focus of recent research. A 2022 publication in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, emphasizing improvements in yield and purity. The authors utilized a one-pot reaction strategy, which reduced the number of purification steps and minimized waste generation. This advancement is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical considerations.
Beyond its direct applications, 4-Methyl-1H-imidazol-2-amine Hydrochloride has also been explored as a building block for more complex molecular architectures. For example, a 2023 study in Chemical Communications reported its use in the synthesis of imidazole-containing macrocycles, which have potential applications in supramolecular chemistry and drug delivery. The study demonstrated that the compound's amine functionality could be selectively modified to introduce diverse substituents, enabling the construction of structurally varied macrocycles with tunable properties.
In conclusion, recent research on 4-Methyl-1H-imidazol-2-amine Hydrochloride (CAS: 6775-38-8) underscores its multifaceted role in chemical biology and pharmaceutical science. Its applications span from kinase inhibition and antimicrobial activity to synthetic chemistry and material science. Future studies are expected to further elucidate its mechanisms of action and explore its potential in emerging therapeutic areas. The compound's versatility and synthetic accessibility make it a valuable asset in the ongoing quest for novel bioactive molecules.
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